molecular formula C17H20O4S B1329900 Benzylidene Camphor Sulfonic Acid CAS No. 56039-58-8

Benzylidene Camphor Sulfonic Acid

Cat. No. B1329900
CAS RN: 56039-58-8
M. Wt: 320.4 g/mol
InChI Key: KKJKXQYVUVWWJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fused quinoline and benzoquinoline derivatives using camphor sulfonic acid as a catalyst has been reported . This one-pot three-component reaction involves arylamines, aromatic aldehydes, and cyclic ketones, demonstrating the versatility of camphor sulfonic acid in facilitating atom-economic reactions under mild conditions. Additionally, the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides has been explored, highlighting the enantioselective potential of these derivatives .

Molecular Structure Analysis

The molecular structure of camphor sulfonic acid derivatives plays a crucial role in their reactivity and the selectivity of the reactions they catalyze. For instance, the presence of a sidearmed hydroxyl group in camphor-derived sulfur ylides has been found to significantly influence the enantioselectivity and diastereoselectivity of the reactions they mediate . The crystal structures of chiral sulfonamides derived from camphor have also been determined, revealing intramolecular hydrogen bonding that is essential for their catalytic activity .

Chemical Reactions Analysis

Camphor sulfonic acid has been utilized as a catalyst in various chemical reactions, including the synthesis of 2-arylbenzothiazoles, 2-arylbenzimidazoles, and spiro compounds at room temperature . The condensation of 2-naphthol with aldehydes to form dibenzoxanthenes has also been catalyzed by camphor sulfonic acid, with the reaction being accelerated under microwave irradiation . Furthermore, the preparation of enantiomerically enriched trans-diaryloxiranes via camphor-derived sulfonium ylides demonstrates the enantioselective capabilities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of camphor sulfonic acid derivatives are influenced by their molecular structure. The reactivity of these compounds in various organic reactions suggests that they possess acidic and catalytic properties that can be harnessed in synthetic chemistry. The ability of camphor-derived sulfonamides to coordinate to metal centers, as shown in their application in the enantioselective addition of diethylzinc to benzaldehyde, is a testament to their chemical versatility . Additionally, the chlorosulfonation of benzylidene derivatives of camphor has been studied, leading to the formation of sulfonyl chlorides and sulfonamide derivatives with potential applications as pesticides and pharmaceutical agents .

Scientific Research Applications

1. Catalyst in Chemical Reactions

  • Catalysis in Mannich Reactions : BCSA serves as an efficient catalyst for Mannich reactions involving benzaldehyde, aniline, and various ketones in aqueous media. This catalytic role results in high diastereo- or regioselectivities (Wu et al., 2004).

2. Synthesis and Study of Derivatives

  • Preparation of Arylidenes : BCSA is involved in the preparation of 3-(arylidene) camphors from various aldehydes. These arylidenes, when reacted with chlorosulfonic acid-thionyl chloride, yield sulfonyl chlorides for potential use in pharmaceuticals and pesticides (Cremlyn & Prates, 1993).
  • Photochemical Behavior in Sunscreens : BCSA derivatives used in sunscreens exhibit photoinduced cis-trans isomerization under solar simulator light. This study provides insights into the stability and efficiency of these compounds in sun protection products (Beck et al., 1981).

3. Antimicrobial and Anthelmintic Efficacy

  • Camphor Derivatives Synthesis : BCSA derivatives have been synthesized and tested for their antimicrobial efficacy against various drug-resistant pathogens.

These derivatives demonstrate enhanced antimicrobial and anthelmintic efficacy, suggesting potential applications in the development of new pharmaceutical agents (Peraman et al., 2018).

4. Organic Synthesis and Chemical Interactions

  • Synthesis of Triazolo[1,2-a]indazole-triones : BCSA catalyzes the synthesis of complex molecules like triazolo[1,2-a]indazole-triones, demonstrating its utility in organic synthesis under eco-friendly and mild conditions (Chandam et al., 2015).
  • Protection of Carbonyl Compounds : BCSA has been employed as an organo-catalyst for the protection of various carbonyl compounds, illustrating its versatility in chemical synthesis and the development of new methodologies (Yadav & Banik, 2018).

Mechanism of Action

BCSA absorbs UV radiation, which is an important cause of premature aging of the skin and in the development of melanoma and other forms of skin cancer .

Safety and Hazards

BCSA is stable but can be easily oxidized. It can cause irritation to the skin, eyes, and respiratory system. It is also a flammable material . The European Commission has evaluated the safety of BCSA and concluded that its use in cosmetic products as a UV light absorber at a maximum concentration of 6% would not pose a health hazard .

Future Directions

The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .

properties

IUPAC Name

4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJKXQYVUVWWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866529
Record name 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56039-58-8
Record name Benzylidene camphor sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the combined effect of Benzylidene Camphor Sulfonic Acid with other chemicals differ from its individual impact?

A2: Research indicates that BCSA can act synergistically with other endocrine-disrupting chemicals (EDCs), such as α-Zearalenol, to activate CatSper channels in human sperm. [] This means that the combined effect of these chemicals is greater than the sum of their individual effects. [] This synergistic action is concerning because it highlights the potential for even low-dose exposure to mixtures of EDCs to significantly disrupt sperm function. [] Current safety assessments often focus on individual chemicals, but this research emphasizes the need to consider the combined effects of multiple EDCs for a more accurate risk assessment. []

Q2: What are the implications of this compound's action on CatSper for human health?

A3: BCSA's ability to activate CatSper at very low concentrations (nanomolar range) raises concerns about its potential impact on human fertility. [] As an EDC found in various products, exposure to BCSA could disrupt the precisely orchestrated sequence of events during fertilization. [, ] While more research, particularly in vivo studies, is needed to understand the full extent of its effects on human health, the current findings underscore the potential risks associated with exposure to BCSA and other EDCs. [, ]

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